2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid
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Description
The compound “2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted at the 2-position with a 4-chlorophenyl group and at the 5-position with a methyl group. Additionally, there is a carboxylic acid functional group at the 4-position of the imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, which is a heterocyclic ring containing two nitrogen atoms. The 4-chlorophenyl group would add a degree of polarity to the molecule, and the carboxylic acid group would contribute both polarity and the potential for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The imidazole ring, for example, is aromatic and relatively stable, but can participate in various reactions under the right conditions. The carboxylic acid group is acidic and can undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group and the 4-chlorophenyl group could impact properties such as solubility, melting point, and boiling point .Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-9(11(15)16)14-10(13-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRYIMPKNCKCLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656038 |
Source
|
Record name | 2-(4-Chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
187999-46-8 |
Source
|
Record name | 2-(4-Chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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